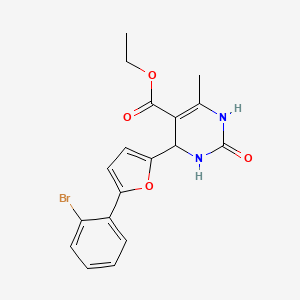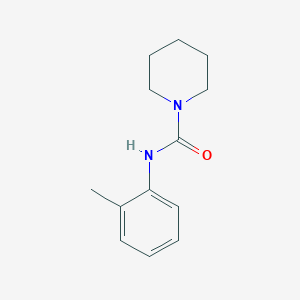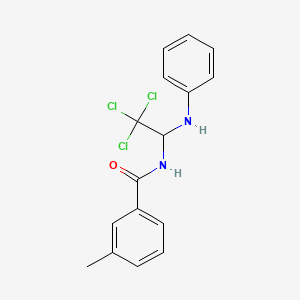![molecular formula C18H12ClNO3 B11952951 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- CAS No. 90510-67-1](/img/structure/B11952951.png)
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is a synthetic organic compound with the molecular formula C18H12ClNO3. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a naphthalenedione core, substituted with a 3-acetylphenylamino group and a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-acetylaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the 3-position of the naphthoquinone ring.
Amination: The 3-chloro-1,4-naphthoquinone intermediate is then reacted with 3-acetylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used.
科学研究应用
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antithrombotic and antiplatelet activities.
Biological Research: The compound is used to investigate the inhibition of thromboxane A2 synthase and receptor activity in platelets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- involves the inhibition of thromboxane A2 synthase and receptor activity. This inhibition is achieved through the suppression of intracellular calcium mobilization, enhancement of cyclic AMP production, and inhibition of ATP secretion in activated platelets . These actions collectively contribute to its antithrombotic and antiplatelet effects.
相似化合物的比较
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: This compound shares a similar naphthoquinone core but differs in the substituent groups.
1,4-Naphthalenedione, 2-[(4-acetylphenyl)amino]-3-chloro-: Another closely related compound with a different position of the acetylphenylamino group.
Uniqueness
1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thromboxane A2 synthase and receptor activity makes it a valuable compound for research in antithrombotic therapies.
属性
CAS 编号 |
90510-67-1 |
|---|---|
分子式 |
C18H12ClNO3 |
分子量 |
325.7 g/mol |
IUPAC 名称 |
2-(3-acetylanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12ClNO3/c1-10(21)11-5-4-6-12(9-11)20-16-15(19)17(22)13-7-2-3-8-14(13)18(16)23/h2-9,20H,1H3 |
InChI 键 |
DARRDNGQIKRSKX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)




